N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide
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Overview
Description
N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and acetamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Scientific Research Applications
N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with the synthesis of pro-inflammatory molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827022-58-2 |
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Molecular Formula |
C13H16N2OS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2-[(2-phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2OS2/c1-10(16)14-7-8-17-12-9-18-13(15-12)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,16) |
InChI Key |
YVNFVGKWUWCMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC1CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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